
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Overview
Description
“1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C11H18N4. It has been mentioned in the context of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” has been described in various studies . For instance, one study discussed the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .
Molecular Structure Analysis
The molecular structure of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” involves a pyrazole ring attached to a piperidine ring via an amine group . The pyrazole ring is substituted with a cyclopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not extensively documented in the available literature .
Scientific Research Applications
Cancer Research Cell Proliferation, Migration, and Invasion Inhibition
The compound “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” may have potential applications in cancer research, particularly in studying cell proliferation, migration, and invasion. Compounds with similar structures have been shown to inhibit these processes in cancer cells, such as A549 lung cancer cells .
Drug Discovery PAK4 Inhibitors
This compound could serve as a lead structure in the development of PAK4 inhibitors. PAK4 is a protein kinase implicated in various cancers, and inhibitors targeting this enzyme could have therapeutic potential .
Supramolecular Chemistry Structural Analysis
With its unique structure, “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” might be used to study supramolecular interactions and how structural changes affect these interactions .
Antibacterial Research
Related compounds have shown an enhancing effect on the antibacterial activity against specific bacteria like Pseudomonas aeruginosa. This suggests that our compound of interest could also be explored for its antibacterial properties .
Synthetic Chemistry One-Pot Synthesis
The compound might be involved in one-pot synthesis methods under solvent-free conditions, which are significant for creating more efficient and environmentally friendly chemical synthesis processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNJYSCELQZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



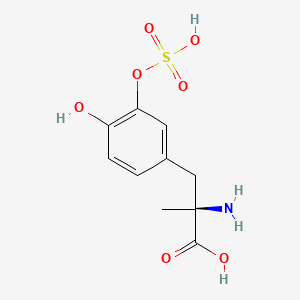
![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)

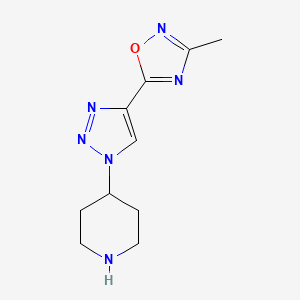
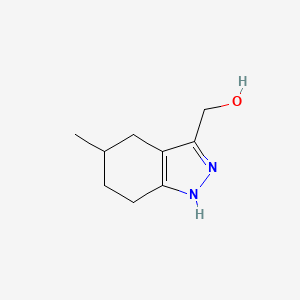
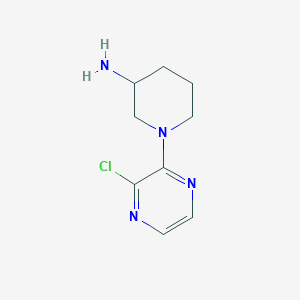
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)
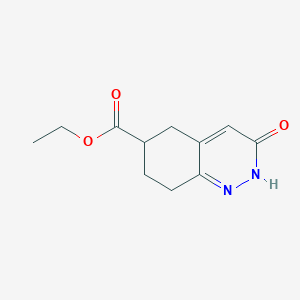
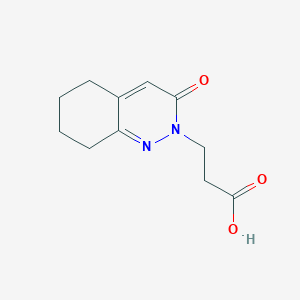

![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)
